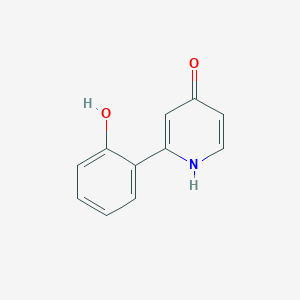
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-hydroxyphenyl)picolinic acid, also known as 6-APA, is an organic compound commonly used in the scientific and medical fields. It is a white, odorless solid with a molecular weight of 183.19 g/mol and a melting point of 150-152°C. 6-APA is a derivative of pyridine, a heterocyclic aromatic compound, and is synthesized from the reaction of 4-hydroxybenzaldehyde and paraformaldehyde. It is a versatile compound with a wide range of applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials.
科学的研究の応用
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a wide range of scientific research applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials. It is commonly used in the synthesis of penicillin and other antibiotics, as well as in the synthesis of polymers and other materials. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is used in the production of dyes and pigments, such as those used in textile and paper printing.
作用機序
The mechanism of action of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of new bonds between molecules, as well as to promote the rearrangement of existing bonds.
Biochemical and Physiological Effects
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have a number of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of certain diseases.
実験室実験の利点と制限
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is a hazardous compound and should be handled with care.
将来の方向性
The future of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is promising. The compound has a wide range of applications in the scientific and medical fields, and its potential for further development is vast. Possible future directions include the development of new antibiotics, the development of new materials, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% may be used in the development of new dyes and pigments, as well as in the synthesis of other compounds.
合成法
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with paraformaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate compound 4-hydroxybenzylidene-pyridine. The second step involves the reaction of the intermediate compound with acetic anhydride to form 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%. The reaction is typically carried out at temperatures between 70-100°C for 1-2 hours.
特性
IUPAC Name |
6-amino-3-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-6-5-9(11(14-10)12(16)17)7-1-3-8(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMZSRLUUMXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














